2-Methyl-4-(piperazin-1-YL)benzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-methyl-4-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-8-12(3-2-11(10)9-15)14-6-4-13-5-7-14/h2-3,8-9,13H,4-7H2,1H3 |
InChI Key |
RLLTYTHKXAWUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNCC2)C=O |
Origin of Product |
United States |
Significance and Research Context of Benzaldehyde and Piperazine Scaffolds
The foundation of 2-Methyl-4-(piperazin-1-YL)benzaldehyde is built upon two core structures—benzaldehyde (B42025) and piperazine (B1678402)—each possessing considerable importance in contemporary chemical research and development.
The benzaldehyde scaffold is a cornerstone in organic synthesis. As one of the simplest aromatic aldehydes, its formyl group (-CHO) is a versatile functional handle for a multitude of chemical transformations. nih.gov Benzaldehyde and its derivatives are crucial intermediates in the production of a wide array of organic compounds, including pharmaceuticals, dyes, and polymers. mdpi.com In medicinal chemistry, the benzaldehyde moiety is a component of many bioactive molecules and serves as a starting point for synthesizing more complex structures with therapeutic potential. mdpi.comnih.gov For instance, research has shown that various benzaldehyde derivatives can be explored for anticancer properties, including overcoming therapy resistance in pancreatic cancer models and acting as inhibitors for enzymes like aldehyde dehydrogenase (ALDH), which is overexpressed in many tumors. mdpi.comnih.govnews-medical.net
The piperazine scaffold is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. It is widely regarded as a "privileged scaffold" in drug design. nih.govrsc.orgresearchgate.net This designation stems from its frequent appearance in a vast number of clinically used drugs across diverse therapeutic areas, including anticancer, antihistamine, antidepressant, and antibiotic medications. rsc.orgresearchgate.net The unique physicochemical properties of the piperazine ring—such as its basicity, conformational flexibility, and potential for hydrogen bonding—allow it to positively modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.net By improving properties like aqueous solubility and bioavailability, the piperazine moiety is a vital tool for medicinal chemists aiming to design novel therapeutic agents with enhanced efficacy. nih.govresearchgate.net Its derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. researchgate.netthieme-connect.comnih.gov
Overview of the Chemical Entity 2 Methyl 4 Piperazin 1 Yl Benzaldehyde
2-Methyl-4-(piperazin-1-YL)benzaldehyde is a specific organic compound that integrates the key features of the aforementioned scaffolds. It is a derivative of benzaldehyde (B42025) where the benzene (B151609) ring is substituted with a methyl group at the second position (ortho to the aldehyde) and a piperazine (B1678402) ring at the fourth position (para to the aldehyde). This arrangement of an electron-donating methyl group, a reactive aldehyde function, and a nucleophilic piperazine moiety makes it a versatile chemical intermediate.
Below are the key chemical identifiers and properties for this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1409787-47-8 |
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
Data sourced from BLDpharm. bldpharm.com
Scope and Research Objectives for Academic Inquiry
Conventional Synthetic Approaches
Traditional synthetic strategies provide a robust foundation for the creation of this compound and its analogs. These methods often involve well-established reaction mechanisms that are reliable and widely understood in organic chemistry.
Nucleophilic Aromatic Substitution (SNAr) is a primary and effective method for forging the crucial carbon-nitrogen bond between the benzaldehyde ring and the piperazine moiety. nih.gov This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile—in this case, piperazine or one of its derivatives.
The mechanism proceeds through a two-stage process known as addition-elimination. masterorganicchemistry.comyoutube.com First, the nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate called a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily lost in this step. youtube.com In the second step, the leaving group departs, and the aromaticity of the ring is restored. youtube.com
For the synthesis of a compound like this compound, a suitable starting material would be 4-fluoro-2-methylbenzaldehyde (B1304903). The fluorine atom serves as an excellent leaving group. The presence of the aldehyde group, which is an electron-withdrawing group, is crucial as it activates the aromatic ring for nucleophilic attack. youtube.comyoutube.com Strong electron-withdrawing groups are necessary to decrease the electron density on the ring, making it more electrophilic and facilitating the nucleophilic attack. youtube.com These activating groups are most effective when positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.comnih.gov
A practical example is the synthesis of the analogous compound, 4-(4-methylpiperazin-1-yl)benzaldehyde. This is achieved by reacting 4-fluorobenzaldehyde (B137897) with 1-methylpiperazine (B117243) in dimethylformamide (DMF) in the presence of potassium carbonate. nih.gov The reaction is typically heated to drive it to completion. nih.gov
Table 1: Example of SNAr Reaction for a Benzaldehyde Analog
| Starting Material | Reagent | Base | Solvent | Product | Yield | Reference |
|---|
Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds and are integral to the chemistry of benzaldehydes. tandfonline.com While not always used for the direct synthesis of the substituted benzaldehyde itself, they are critical for building more complex "analogous architectures" from it. The aldehyde group is highly reactive and readily participates in reactions like the Aldol (B89426) and Knoevenagel condensations. rsc.orgnih.gov
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base like piperidine (B6355638), to form α,β-unsaturated acids, commonly known as cinnamic acids. tandfonline.comnih.gov This reaction is a key methodology for creating carbon-carbon double bonds. tandfonline.com
The Aldol condensation, specifically the Claisen-Schmidt variant, reacts a benzaldehyde derivative (which lacks α-hydrogens) with a ketone in the presence of a base like sodium hydroxide. rsc.org This reaction is highly efficient for producing chalcones (α,β-unsaturated ketones). rsc.orgrsc.org
These reactions showcase the utility of the benzaldehyde functional group as a building block for more elaborate molecular structures. The specific substituents on the benzaldehyde ring can influence the reaction rate and yield.
Table 2: Examples of Condensation Reactions Involving Benzaldehyde Derivatives
| Reaction Type | Aldehyde | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Knoevenagel | Syringaldehyde | Malonic acid | Ammonium (B1175870) bicarbonate, 90°C, solvent-free | Cinnamic acid derivative | tandfonline.com |
Multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules by combining three or more reactants in a single step. researchgate.netnih.gov This strategy is advantageous for its high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. researchgate.net
For the synthesis of architectures analogous to this compound, MCRs can be employed to construct highly substituted piperidine or piperazine rings. researchgate.netacs.org For instance, a one-pot, three-component reaction involving an aromatic aldehyde, an amine, and a β-ketoester can yield highly functionalized piperidines. researchgate.net Such reactions can be catalyzed by various agents, including environmentally friendly catalysts in aqueous media. researchgate.netresearchgate.net
While a direct MCR for this compound is not commonly cited, the principles can be applied to its synthesis. A hypothetical MCR could involve a suitably substituted aniline (B41778), an aldehyde, and a dienophile in a Povarov reaction to construct a substituted quinoline, which could then be further modified. nih.gov The Ugi tetrazole reaction is another powerful MCR that can be used to assemble piperazine and morpholine (B109124) scaffolds, which could be adapted for this purpose. acs.org
Incorporating a piperazine ring onto an aromatic system is a common step in the synthesis of many pharmaceuticals. nih.govmdpi.com Beyond the SNAr reaction discussed previously, several other robust methods are widely used.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming C-N bonds. It allows for the coupling of an aryl halide or triflate with an amine, such as piperazine. This method is valued for its broad substrate scope and tolerance of various functional groups.
Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. For incorporating a piperazine ring, this strategy is typically used to form N-alkyl bonds rather than N-aryl bonds. nih.gov For example, it is used to prepare N-alkyl piperazine compounds using a suitable aldehyde and a reducing agent like sodium triacetoxyborohydride. nih.gov
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation couples an aryl halide with an amine. While effective, it often requires harsh reaction conditions (high temperatures) compared to the more modern palladium-catalyzed methods.
These strategies provide a versatile toolkit for chemists to introduce the piperazine moiety, a key structural feature of many biologically active molecules. nih.govresearchgate.net
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceutical intermediates.
One of the core principles of green chemistry is the reduction or elimination of solvents, which often account for the majority of waste in a chemical process. rsc.org Solvent-free, or solid-state, reactions offer significant environmental benefits. tandfonline.com
Solvent-free condensation reactions involving benzaldehydes have been successfully developed. For example, the Claisen-Schmidt condensation to produce chalcones can be performed by simply grinding the solid reactants (a benzaldehyde derivative, acetophenone, and sodium hydroxide) together in a mortar and pestle. rsc.orgrsc.org This method often results in high yields and purity, minimizing waste and avoiding the use of potentially toxic solvents. rsc.org
Similarly, a greener version of the Knoevenagel condensation has been developed using environmentally benign catalysts like ammonium salts instead of traditional pyridine/piperidine systems, and the reaction can be run under solvent-free conditions by heating the neat reactant mixture. tandfonline.com Microwave irradiation is another technique used to promote solvent-free reactions, often leading to significantly reduced reaction times and improved energy efficiency. tandfonline.com
Applying these principles to the synthesis of this compound could involve adapting the SNAr reaction to be performed under solvent-free or microwave-assisted conditions, thereby reducing the environmental impact of the synthesis.
Table 3: Comparison of Conventional vs. Green Approaches for Condensation Reactions
| Reaction | Conventional Method | Green Method | Advantages of Green Method | Reference |
|---|---|---|---|---|
| Claisen-Schmidt | Reaction in a solvent (e.g., ethanol) | Grinding reactants in a mortar and pestle without solvent | Waste prevention, energy efficiency, use of benign conditions | rsc.org |
| Knoevenagel | Pyridine as solvent, piperidine as catalyst | Solvent-free heating with ammonium bicarbonate as catalyst | Avoids toxic pyridine, uses benign catalyst, efficient | tandfonline.com |
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant green chemistry technique, offering substantial improvements over conventional heating methods for synthesizing heterocyclic compounds, including piperazine derivatives. The application of microwave irradiation accelerates reaction rates, often reducing reaction times from hours to minutes, while also improving product yields and purity by minimizing side reactions.
The fundamental principle of MAOS lies in the direct heating of the reaction mixture through the interaction of microwaves with polar molecules. This process, driven by dipolar polarization and ionic conduction, results in rapid and uniform heating, a stark contrast to the slower, non-uniform heat transfer of classical oil baths. For the synthesis of piperazine-containing scaffolds, these advantages are particularly noteworthy. For instance, in reactions involving nucleophilic substitution on an aromatic ring, the high polarity of solvents like DMF or ethanol (B145695), often used in such syntheses, makes them excellent media for microwave absorption, leading to enhanced reaction kinetics.
While specific MAOS protocols for this compound are not extensively detailed in the provided literature, the synthesis of analogous 3-[(4-substituted piperazin-1-yl)alkyl] imidazo[2,1-b]benzothiazol-2(3H)-ones has been successfully achieved using microwave irradiation on a solid alumina (B75360) support in a solvent-free context. This approach underscores the versatility of MAOS in creating complex piperazine derivatives efficiently and under environmentally benign conditions. The dramatic reduction in reaction times and potential for solvent-free conditions make MAOS a compelling strategy for the rapid and sustainable production of this compound and its analogs.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |
|---|---|---|
| Reaction Time | Hours to Days | Minutes to Seconds |
| Energy Efficiency | Lower | Higher |
| Product Yield | Variable, often lower | Generally improved |
| Side Products | More prevalent | Reduced formation |
| Heating Mechanism | Conduction/Convection (surface heating) | Direct dielectric heating (volumetric) |
Catalyst-Assisted Synthetic Routes
Catalysts play a pivotal role in the synthesis of this compound and its analogs, enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. The primary synthetic route often involves a nucleophilic aromatic substitution (SNA_r) reaction between a suitably substituted benzaldehyde (e.g., 4-halo-2-methylbenzaldehyde) and piperazine.
Various catalysts can be employed to facilitate this key transformation:
Base Catalysts : Strong bases like potassium carbonate (K2CO3) or potassium hydride (KH) are frequently used. They act by deprotonating the secondary amine of the piperazine ring, increasing its nucleophilicity and thereby accelerating its attack on the electron-deficient aromatic ring.
Palladium Complexes : Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful method for forming the C-N bond between the aryl group and the piperazine nitrogen. This approach offers high selectivity and functional group tolerance.
Lewis Acids : Catalysts like titanium isopropoxide can be used to activate the aromatic halide, making the aromatic ring more susceptible to nucleophilic attack.
Solid-Phase Catalysts : The use of nanocrystalline titania-based sulfonic acid has been reported for the synthesis of piperazinyl-quinolinyl pyran derivatives, showcasing the application of heterogeneous catalysts in green chemistry approaches. Similarly, YbCl3 has been used as a catalyst in microwave-assisted syntheses, providing excellent yields in short reaction times.
The
Advanced Synthetic Strategies and Novel Precursors
Chemo- and Regioselective Synthetic Pathways
The primary route for the synthesis of this compound and its analogs is through nucleophilic aromatic substitution (SNAr). This methodology is highly effective for constructing aryl-piperazine bonds. The success of this approach hinges on the appropriate activation of the aromatic ring to facilitate nucleophilic attack by piperazine.
A common strategy involves the reaction of a halo-substituted benzaldehyde with piperazine or its derivatives. The halogen atom, typically fluorine or chlorine, acts as a leaving group. The aldehyde group, being electron-withdrawing, activates the para-position, making it susceptible to nucleophilic substitution.
A representative synthesis of a similar compound, 4-(4-methylpiperazin-1-yl)benzaldehyde, involves the reaction of 4-fluorobenzaldehyde with 1-methylpiperazine in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF). nih.gov This reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.
Based on this precedent, a plausible and regioselective pathway for the synthesis of this compound would involve the reaction of 4-fluoro-2-methylbenzaldehyde or 4-chloro-2-methylbenzaldehyde (B56668) with piperazine. The methyl group at the 2-position is sterically distant and electronically unlikely to interfere with the substitution at the 4-position, thus ensuring high regioselectivity. The inherent nucleophilicity of the secondary amine in piperazine allows it to displace the halide from the activated aromatic ring.
To ensure chemoselectivity and avoid potential side reactions, such as the formation of bis-arylated piperazine, the stoichiometry of the reactants is crucial. Using an excess of piperazine can favor the formation of the mono-substituted product.
Table 1: Proposed Synthesis of this compound via Nucleophilic Aromatic Substitution
| Starting Material | Reagent | Solvent | Base | Product |
| 4-Fluoro-2-methylbenzaldehyde | Piperazine | DMF | K₂CO₃ | This compound |
| 4-Chloro-2-methylbenzaldehyde | Piperazine | DMSO | K₂CO₃ | This compound |
The choice of the halogen on the benzaldehyde derivative can influence the reaction rate. Generally, fluorine is the best leaving group in SNAr reactions due to the high electronegativity of the fluorine atom, which strongly polarizes the carbon-fluorine bond and facilitates nucleophilic attack. nih.govmasterorganicchemistry.com
Exploration of Novel Building Blocks
The versatility of the this compound scaffold allows for the exploration of various novel building blocks to generate a diverse range of analogous architectures. This exploration can be categorized by modifications to both the benzaldehyde and the piperazine moieties.
Modifications of the Benzaldehyde Core:
The substitution pattern on the benzaldehyde ring can be altered to introduce additional functional groups. For instance, starting with differently substituted 4-halobenzaldehydes allows for the synthesis of a library of compounds with varying electronic and steric properties. The introduction of other alkyl groups, alkoxy groups, or nitro groups can be explored, provided they are compatible with the reaction conditions of the nucleophilic aromatic substitution.
Modifications of the Piperazine Moiety:
The use of substituted piperazines as novel building blocks is a common strategy to introduce further diversity. For example, using N-methylpiperazine, as seen in the synthesis of 4-(4-methylpiperazin-1-yl)benzaldehyde, results in a tertiary amine in the final product. nih.gov Other N-substituted piperazines, such as those bearing ethyl, benzyl, or other functionalized alkyl or aryl groups, can be employed to generate a wide array of derivatives.
Furthermore, piperazines with substituents on the carbon atoms of the ring can also be utilized. For instance, the use of 2-methylpiperazine (B152721) would introduce a chiral center into the final molecule, which could be of interest for certain applications. iitm.ac.in
Table 2: Examples of Analogous Architectures from Novel Building Blocks
| Benzaldehyde Derivative | Piperazine Derivative | Resulting Analogous Architecture |
| 4-Fluoro-2-methylbenzaldehyde | 1-Methylpiperazine | 2-Methyl-4-(4-methylpiperazin-1-yl)benzaldehyde |
| 4-Fluoro-2-methylbenzaldehyde | 1-Ethylpiperazine | 4-(4-Ethylpiperazin-1-yl)-2-methylbenzaldehyde |
| 4-Fluoro-2,6-dimethylbenzaldehyde | Piperazine | 2,6-Dimethyl-4-(piperazin-1-yl)benzaldehyde |
| 4-Fluoro-2-methoxybenzaldehyde | Piperazine | 2-Methoxy-4-(piperazin-1-yl)benzaldehyde |
The exploration of these novel building blocks, coupled with the robust and regioselective nature of the nucleophilic aromatic substitution reaction, provides a powerful platform for the synthesis of a diverse library of this compound analogs. These analogs, with their varied structural features, can then be utilized as key intermediates in the development of more complex chemical entities.
Reactivity of the Aldehyde Moiety
The aldehyde group is a key site for a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.
Condensation Reactions with Amines and Hydrazines
The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. These reactions are fundamental in the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. nih.govresearchgate.net The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond. researchgate.net
A notable example is the reaction of a similar compound, 4-(4-methylpiperazin-1-yl)benzaldehyde, with thiosemicarbazide (B42300). nih.gov This reaction, when carried out by refluxing equimolar amounts in ethanol for three hours, yields the corresponding thiosemicarbazone, 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide, with a high yield of 85%. nih.gov This reaction highlights the utility of piperazine-substituted benzaldehydes in generating derivatives with potential biological applications. nih.gov
Table 1: Condensation Reaction of a Piperazine-Substituted Benzaldehyde with Thiosemicarbazide. nih.gov
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |
| 4-(4-Methylpiperazin-1-yl)benzaldehyde | Thiosemicarbazide | Ethanol | Reflux, 3h | 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide | 85% |
Knoevenagel Condensation and Related Carbonyl Additions
The Knoevenagel condensation is a variation of the aldol condensation where the aldehyde group of this compound can react with a compound containing an active methylene group, typically in the presence of a weak base catalyst. nih.gov This reaction is a powerful tool for the formation of new carbon-carbon bonds, leading to α,β-unsaturated products. researchgate.netthermofisher.com
Active methylene compounds that can participate in this reaction include malononitrile (B47326) and diethyl malonate. researchgate.netjazanu.edu.sa The reaction is generally catalyzed by a weak base, such as piperidine or pyridine, which facilitates the deprotonation of the active methylene compound to form a carbanion. researchgate.netjazanu.edu.sa This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration leads to the final condensed product. jazanu.edu.sa While specific examples with this compound are not extensively documented, its reactivity is expected to be analogous to other benzaldehydes in this classic condensation reaction. The reaction conditions, such as the choice of catalyst and solvent, can influence the product selectivity and yield. nih.gov
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. nih.gov
Oxidation: The oxidation of the aldehyde group to a carboxylic acid can be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). nih.gov The reaction with potassium permanganate, for instance, typically involves treating the aldehyde with an aqueous solution of KMnO₄, which can be performed under neutral, acidic, or basic conditions. The reaction proceeds to yield 2-Methyl-4-(piperazin-1-yl)benzoic acid. nih.govgoogle.com Phase transfer catalysts can also be employed to facilitate the oxidation of benzaldehydes in non-polar solvents. amazonaws.commdpi.com
Reduction: The aldehyde group can be selectively reduced to the corresponding primary alcohol, (2-Methyl-4-(piperazin-1-yl)phenyl)methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful reagents like lithium aluminum hydride (LiAlH₄). nih.gov The reduction with sodium borohydride is often carried out in alcoholic solvents like methanol (B129727) or ethanol at room temperature. researchgate.netresearchgate.net The mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon. orientjchem.org
Table 2: Oxidation and Reduction Products of this compound. nih.gov
| Reaction | Product | Common Reagents |
| Oxidation | 2-Methyl-4-(piperazin-1-yl)benzoic acid | KMnO₄, CrO₃ |
| Reduction | (2-Methyl-4-(piperazin-1-yl)phenyl)methanol | NaBH₄, LiAlH₄ |
Reactivity of the Piperazine Nitrogen Atoms
The piperazine ring contains two secondary amine nitrogen atoms, which are nucleophilic and can participate in a variety of reactions, including alkylation, acylation, and the formation of more complex heterocyclic systems.
N-Alkylation and N-Acylation Reactions
The secondary amine in the piperazine moiety of this compound is susceptible to N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the substitution of the hydrogen atom on the piperazine nitrogen with an alkyl group. Common alkylating agents include alkyl halides (e.g., alkyl iodides or bromides). nih.gov To achieve mono-alkylation and avoid the formation of quaternary ammonium salts, it is often advantageous to use a large excess of the piperazine compound or to employ a protecting group strategy. nih.gov Reductive amination is another effective method for N-alkylation. nih.gov
N-Acylation: The piperazine nitrogen can be acylated using acylating agents such as acyl chlorides or acid anhydrides (e.g., acetic anhydride). This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
Formation of Piperazine-Based Heterocycles
The reactive sites on this compound and its derivatives can be utilized to construct new heterocyclic rings. For instance, the hydrazone derivatives formed from the condensation of the aldehyde with hydrazines can undergo further cyclization reactions to form pyrazoles. nih.gov
The synthesis of pyrazoles often involves the reaction of a hydrazone with a suitable reagent that provides the remaining atoms for the pyrazole (B372694) ring. For example, the Vilsmeier-Haack reaction of hydrazones can lead to the formation of 4-formylpyrazoles. Another common method is the [3+2] cycloaddition reaction between a hydrazone derivative and an alkyne. nih.gov These reactions demonstrate how the initial derivatization of the aldehyde group can be a stepping stone to the synthesis of more complex, fused heterocyclic systems incorporating the piperazine moiety. nih.gov
Reactivity of the Methyl-Substituted Benzene (B151609) Ring
The reactivity of the benzene ring in this compound is dictated by the electronic effects of its three substituents: the methyl group (-CH₃), the piperazinyl group (-C₄H₉N₂), and the aldehyde group (-CHO). The interplay between these groups determines the rate and position of electrophilic attack on the aromatic ring.
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The substituents on the this compound ring govern the regioselectivity of such reactions by either donating or withdrawing electron density, thereby activating or deactivating the ring towards electrophiles.
Piperazinyl Group (-NR₂): The nitrogen atom attached directly to the aromatic ring has a lone pair of electrons that it can donate into the π-system through resonance. This is a powerful activating effect, making the ring much more reactive than benzene. This electron donation increases the electron density primarily at the ortho and para positions, making the piperazinyl group a strong ortho, para-director. libretexts.orglibretexts.org
Methyl Group (-CH₃): The methyl group is an alkyl group that donates electron density to the ring through an inductive effect. This is a weaker activating effect compared to the piperazinyl group, but it also directs incoming electrophiles to the ortho and para positions. savemyexams.com
Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing due to both induction and resonance. This effect pulls electron density out of the aromatic π-system, deactivating the ring towards electrophilic attack. The deactivation is most pronounced at the ortho and para positions, which makes the aldehyde a meta-director. libretexts.org
In this compound, the directing effects of these substituents converge. The piperazinyl group at C4 is the most powerful activating group and directs to its ortho positions (C3, C5) and its para position (C1, which is blocked). The methyl group at C2, also an activator, directs to its ortho positions (C1-blocked, C3) and its para position (C5). The deactivating aldehyde group at C1 directs to its meta positions (C3, C5).
Therefore, all three substituents collectively direct incoming electrophiles to the C3 and C5 positions. The potent activating nature of the piperazinyl group dominates, making the ring highly susceptible to electrophilic attack at these specific sites.
| Substituent (Position) | Electronic Effect | Reactivity Effect | Directing Preference | Target Positions |
|---|---|---|---|---|
| -Piperazinyl (C4) | +R >> -I (Electron Donating) | Strongly Activating | Ortho, Para | C3, C5 |
| -Methyl (C2) | +I (Electron Donating) | Weakly Activating | Ortho, Para | C3, C5 |
| -Aldehyde (C1) | -R, -I (Electron Withdrawing) | Strongly Deactivating | Meta | C3, C5 |
Functional Group Transformations on the Aromatic Ring
The substituents on the benzene ring can be chemically modified to introduce new functionalities. The aldehyde and methyl groups are particularly amenable to transformations.
Reactions of the Aldehyde Group: The aldehyde functionality is one of the most versatile groups in organic synthesis. It can be readily oxidized to a carboxylic acid using various oxidizing agents. Conversely, it can be reduced to a primary alcohol (benzyl alcohol derivative). One notable transformation is oxidative amidation, where the aldehyde is converted directly into an amide in a one-pot process, avoiding the need for a carboxylic acid intermediate. nih.gov
Reactions of the Methyl Group: The benzylic methyl group can also be oxidized. Selective oxidation to an aldehyde or a carboxylic acid is a common strategy in synthesis. Reagents such as cerium(IV) ammonium nitrate (B79036) (CAN) or o-iodoxybenzoic acid (IBX) are known to perform this transformation on methylarenes. thieme-connect.de Electrochemical methods have also emerged for the site-selective oxidation of methyl groups on aromatic rings. nih.gov The high reactivity of the ring due to the piperazinyl group requires careful selection of reaction conditions to prevent undesired side reactions.
| Functional Group | Transformation | Resulting Group | Typical Reagents |
|---|---|---|---|
| Aldehyde (-CHO) | Oxidation | Carboxylic Acid (-COOH) | KMnO₄, H₂CrO₄ |
| Aldehyde (-CHO) | Reduction | Primary Alcohol (-CH₂OH) | NaBH₄, LiAlH₄ |
| Aldehyde (-CHO) | Oxidative Amidation | Amide (-CONH₂) | KBr/Oxone, Amine nih.gov |
| Methyl (-CH₃) | Side-Chain Oxidation | Carboxylic Acid (-COOH) | KMnO₄ (hot, conc.) |
| Methyl (-CH₃) | Side-Chain Oxidation | Aldehyde (-CHO) | Cerium(IV) Ammonium Nitrate (CAN) thieme-connect.de |
Advanced Derivatization for Specialized Applications
The unique combination of functional groups in this compound makes it a valuable scaffold for creating more complex molecules with specialized properties.
Design of Chiral Derivatives for Enantioselective Processes
The piperazine moiety is a privileged structure in medicinal chemistry and a versatile scaffold for the synthesis of chiral ligands for asymmetric catalysis. rsc.org The secondary amine (N-H) of the piperazine ring in the title compound serves as a reactive handle for introducing chirality.
Derivatization can be achieved by reacting the piperazine N-H with a variety of chiral electrophiles. For instance, reaction with a chiral epoxide, a chiral acyl chloride, or a chiral sulfonyl chloride would install a stereogenic center. Another approach is reductive amination with a chiral aldehyde or ketone. nih.gov The resulting chiral piperazine derivatives can act as ligands for metal catalysts used in enantioselective reactions, such as asymmetric hydrogenations, allylic alkylations, or aldol reactions. The defined conformational structure of the piperazine ring, combined with the steric and electronic properties of the chiral substituent, can create a highly effective chiral environment around the metal center, enabling the production of one enantiomer of a product in high excess.
Preparation of Photo- and Electroactive Derivatives
The molecular structure of this compound contains an electron-donating group (the piperazinyl amine) connected to an electron-withdrawing group (the aldehyde) through a π-conjugated system (the benzene ring). This arrangement is known as a Donor-π-Acceptor (D-π-A) system, which is a common motif in molecules designed for applications in optics and electronics.
To create advanced photo- and electroactive materials, this inherent D-π-A character can be enhanced.
Photoactive Derivatives: The π-system can be extended through reactions at the aldehyde or methyl groups. For example, a Knoevenagel condensation at the aldehyde group with an active methylene compound (e.g., malononitrile) can create a new, longer chromophore with tailored light-absorbing properties. Such compounds are of interest for use as fluorescent probes or as photosensitizers in applications like photodynamic therapy or photopolymerization. mdpi.com
Electroactive Derivatives: Piperazine can be incorporated into conductive polymers. For example, piperazine can be electrochemically copolymerized with monomers like aniline to form an electroactive copolymer film. mdpi.com The resulting polymer combines the properties of both monomers, potentially leading to materials with unique redox behavior, conductivity, and sensing capabilities. The synthesis of various electroactive polymers is a significant area of research for applications in sensors, actuators, and artificial muscles. mdpi.com
Supramolecular Interactions and Self-Assembly Capabilities
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound and its derivatives contains multiple features that can drive self-assembly into ordered, higher-order structures.
Hydrogen Bonding: The piperazine ring is a key player in forming supramolecular structures. rsc.org The secondary amine (N-H) is an excellent hydrogen bond donor, while the tertiary nitrogen atoms are hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen-bonded networks. mdpi.comrsc.orgresearchgate.net For example, co-crystallization of piperazine derivatives with carboxylic or sulfonic acids often leads to the formation of well-defined one-dimensional chains or two-dimensional sheets. mdpi.com
Donor-Acceptor Interactions: In derivatives where the D-π-A character is enhanced, intermolecular charge-transfer interactions can also play a role in self-assembly, leading to organized stacks of molecules with specific electronic properties. rsc.orgnih.gov
By strategically modifying the parent molecule, it is possible to program these non-covalent interactions to direct the assembly of molecules into specific nanostructures like ribbons, sheets, or porous frameworks, which are of interest in materials science and crystal engineering. acs.org
Research Applications and Potential in Chemical Sciences
2-Methyl-4-(piperazin-1-yl)benzaldehyde as a Versatile Synthetic Intermediate
As a synthetic intermediate, this compound offers chemists a pre-functionalized scaffold that can be elaborated upon through numerous chemical transformations. The presence of both an electrophilic aldehyde and a nucleophilic secondary amine within the same structure provides dual reactivity, enabling its participation in a wide array of synthetic strategies.
This compound serves as a critical intermediate in the synthesis of more complex organic molecules, particularly in the realm of medicinal chemistry. The aldehyde functional group is a key reaction site for forming new carbon-nitrogen double bonds. This reactivity is extensively utilized in the preparation of Schiff bases, hydrazones, and thiosemicarbazones. For instance, a closely related analog, 4-(4-Methylpiperazin-1-yl)benzaldehyde, is used to synthesize thiosemicarbazones, which can then be cyclized to form complex thiazole (B1198619) derivatives. nih.gov
The versatility of the piperazinyl-aldehyde scaffold is further highlighted by its use as a key intermediate in a variety of powerful chemical reactions. These include acylation, sulfonylation, Claisen-Schmidt condensations, 1,3-dipolar cycloadditions, and one-pot multicomponent reactions (MCRs). researchgate.neteurekaselect.com These methods leverage the reactivity of the aldehyde to construct intricate molecular architectures, such as those found in quinoline-based compounds, which are of significant interest in pharmaceutical research. researchgate.neteurekaselect.com The piperazine (B1678402) moiety itself can undergo further reactions, such as nucleophilic substitution, allowing for the attachment of additional molecular fragments.
Table 1: Synthetic Applications of the Piperazinyl-Aldehyde Scaffold
| Reaction Type | Reactant/Reagent | Product Class | Reference |
| Schiff Base Formation | Primary Amines | Imines | |
| Hydrazone Formation | Hydrazines | Hydrazones | |
| Condensation | Thiosemicarbazide (B42300) | Thiosemicarbazones | nih.gov |
| Cyclocondensation | (Various) | Thiazoles, Quinolines | nih.govresearchgate.neteurekaselect.com |
| Acylation | Acyl Chlorides | N-Acylpiperazines | researchgate.neteurekaselect.com |
| Sulfonylation | Sulfonyl Chlorides | N-Sulfonylpiperazines | researchgate.neteurekaselect.com |
| Multicomponent Reactions | (Various) | Complex Heterocycles | researchgate.neteurekaselect.com |
The molecular structure of this compound makes it an ideal building block for the synthesis of diverse heterocyclic systems. bldpharm.com Heterocycles are core components of many natural products and pharmaceuticals, and this compound provides a direct route to their construction. humanjournals.comnih.govmdpi.com
The aldehyde group can react with binucleophilic reagents to form new rings. For example, its reaction with hydrazine (B178648) derivatives can lead to the formation of various nitrogen-containing heterocycles. As demonstrated with analogous compounds, the condensation with thiosemicarbazide followed by cyclization is a well-established route to thiazole-containing molecules. nih.gov Similarly, the compound's framework is utilized in building more elaborate heterocyclic systems like quinolines and benzimidazoles, which are pivotal in drug discovery. researchgate.neteurekaselect.comhumanjournals.com The piperazine ring is itself a stable heterocycle that enhances the drug-like properties of a molecule and can be incorporated as a central feature in larger, more complex structures.
Catalytic Roles and Applications
Beyond its role as a structural component, the functional groups within this compound suggest its potential for use in the design and application of catalytic systems. The nitrogen atoms of the piperazine ring, in particular, can engage in various catalytic cycles.
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a sustainable and environmentally benign alternative to traditional metal-based catalysis. organic-chemistry.orgmdpi.comgoogle.com The piperazine moiety in this compound contains both secondary and tertiary amine functionalities, which are cornerstone functional groups in amine organocatalysis. These groups can potentially activate substrates through the formation of enamine or iminium ion intermediates. While direct use of this specific benzaldehyde (B42025) as an organocatalyst is not widely documented, its structural features make it a candidate for investigation in such applications. It is noted, however, that organocatalytic transformations involving the piperazine-2,5-dione ring system can be challenging due to its steric bulk and lower reactivity compared to simpler substrates. nih.gov
The piperazine scaffold is a privileged structure in medicinal chemistry and has also been successfully employed in the field of catalysis. rsc.org The nitrogen donor atoms in the piperazine ring are effective coordination sites for transition metals, making piperazine and its derivatives excellent ligands for forming stable metal complexes. rsc.orgbiointerfaceresearch.com
Consequently, this compound can serve as a foundational scaffold for designing novel ligands. By modifying the aldehyde or the second nitrogen of the piperazine ring, multidentate ligands can be synthesized that chelate to metal centers. Piperazine-based ligands have been shown to form complexes with a variety of transition metals, including copper, zinc, manganese, and palladium. nih.govmdpi.comnih.govnih.gov These complexes have applications in catalysis, with the rigid structure of the piperazine ring being a point of interest for creating robust and selective catalysts. nih.govnih.gov
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding. The piperazine moiety is an effective building block for creating such assemblies. rsc.orgresearchgate.net The N-H group of the piperazine ring can act as a hydrogen bond donor, while the nitrogen atoms and the aldehyde's oxygen atom can act as acceptors.
This capacity for self-assembly allows for the construction of organized, high-order supramolecular networks from piperazine-based molecules. rsc.org These ordered structures can create defined pockets or channels, mimicking the active sites of enzymes. There are examples where copper complexes with piperazine-based ligands self-assemble into complex supramolecular networks through a combination of coordination and hydrogen bonding. mdpi.com Significantly, these self-assembled structures have demonstrated remarkable catalytic activity, for example, in the oxidation of cyclohexane. mdpi.com This demonstrates the potential of using scaffolds derived from this compound to build novel, catalytically active supramolecular systems.
Contributions to Materials Science
The inherent chemical functionalities of this compound make it a valuable precursor in the design and synthesis of novel materials with tailored properties. The aldehyde group can readily participate in condensation reactions, while the piperazine ring offers sites for further functionalization and influences the solubility and basicity of resulting structures. These attributes are being explored for the creation of materials with specific thermal, optical, and electronic characteristics.
The bifunctional nature of this compound allows it to act as a monomer in polymerization reactions. The aldehyde group can react with various co-monomers, such as diamines or other nucleophiles, to form a range of polymeric structures.
One of the primary polymerization routes for this compound is through polycondensation. The reaction of the aldehyde functionality with primary amines leads to the formation of Schiff base polymers, also known as polyimines or polyazomethines. These polymers are characterized by the presence of -C=N- linkages in their backbone. The incorporation of the 2-methyl and 4-(piperazin-1-yl) substituents on the benzaldehyde ring can significantly influence the properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength.
While specific research on polymers derived exclusively from this compound is limited, the general class of Schiff base polymers is known for its valuable properties. The imine bond imparts rigidity to the polymer chain, which can lead to materials with high thermal stability and good mechanical properties. The piperazine moiety can enhance the solubility of the polymer in organic solvents and also provide a site for post-polymerization modification.
Table 1: Potential Properties of Polymers Derived from this compound
| Property | Potential Influence of this compound |
| Thermal Stability | The aromatic backbone and imine linkages can contribute to high thermal degradation temperatures. |
| Solubility | The piperazine group may improve solubility in common organic solvents compared to unsubstituted aromatic polymers. |
| Mechanical Strength | The rigid polymer backbone can result in materials with high tensile strength and modulus. |
| Processability | Enhanced solubility could facilitate processing into films and fibers. |
Further research into the polycondensation of this compound with various diamines could lead to the development of new high-performance polymers with applications in areas such as specialty plastics and coatings.
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structural features of this compound make it an excellent candidate for the construction of functional supramolecular assemblies.
The piperazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor and a coordination site for metal ions. The aromatic ring can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures. The aldehyde group provides a handle for derivatization to introduce other functional groups that can direct the self-assembly process.
For instance, the reaction of this compound with molecules containing complementary functional groups, such as carboxylic acids or amides, can lead to the formation of well-defined supramolecular structures through hydrogen bonding. These assemblies can take the form of dimers, oligomers, or even extended one-, two-, or three-dimensional networks.
The incorporation of this molecule into metal-organic frameworks (MOFs) is another promising area. The nitrogen atoms of the piperazine ring can coordinate to metal centers, while the benzaldehyde moiety can be further functionalized to act as a linker, leading to porous materials with potential applications in gas storage, separation, and catalysis.
Table 2: Potential Supramolecular Interactions Involving this compound
| Interaction Type | Participating Functional Group(s) | Potential Outcome |
| Hydrogen Bonding | Piperazine nitrogen atoms | Formation of ordered assemblies with complementary molecules. |
| π-π Stacking | Aromatic ring | Stabilization of layered or columnar supramolecular structures. |
| Coordination Bonding | Piperazine nitrogen atoms | Integration into metal-organic frameworks and coordination polymers. |
The ability to form diverse and stable supramolecular structures makes this compound a valuable component for the bottom-up fabrication of functional nanomaterials.
The development of chemical sensors for the detection of specific analytes is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. The chemical reactivity and structural features of this compound make it a promising platform for the design of chemosensors.
A common strategy for creating chemosensors is to couple a receptor unit, which selectively binds to the target analyte, with a signaling unit that produces a detectable response. The aldehyde group of this compound can be readily converted into a variety of receptor moieties through Schiff base condensation. For example, reaction with hydrazines or amines can generate derivatives that can act as receptors for metal ions, anions, or neutral molecules.
The piperazine and methyl-substituted benzene (B151609) ring can act as or be part of the signaling unit. Upon binding of an analyte to the receptor, changes in the electronic properties of the molecule can lead to a change in its fluorescence or color, providing a visual or spectroscopic signal. The piperazine group, in particular, can play a role in modulating the photophysical properties of the sensor molecule.
Derivatives of benzaldehyde are known to be effective in the design of colorimetric and fluorescent sensors. For instance, Schiff bases derived from substituted benzaldehydes have been shown to exhibit high selectivity and sensitivity for the detection of various metal ions. While direct applications of this compound in sensing platforms are not yet widely reported, its structural similarity to known chemosensor building blocks suggests significant potential.
Table 3: Potential Sensing Applications of this compound Derivatives
| Analyte | Potential Receptor Design | Signaling Mechanism |
| Metal Ions | Schiff base derivatives with specific binding sites (e.g., N, O, S donors). | Changes in fluorescence (quenching or enhancement) or color upon metal coordination. |
| Anions | Derivatives with hydrogen bond donating groups or Lewis acidic sites. | Colorimetric or fluorometric response due to anion binding. |
| Neutral Molecules | Host-guest complexes formed through non-covalent interactions. | Alteration of the photophysical properties of the sensor upon inclusion of the guest molecule. |
Future research focusing on the synthesis and characterization of various derivatives of this compound is expected to unlock its full potential in the development of novel and efficient chemical sensors.
Advanced Analytical Characterization and Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H-NMR) for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides precise information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule of 2-Methyl-4-(piperazin-1-YL)benzaldehyde.
The ¹H-NMR spectrum is characterized by several key signals. The aldehyde proton (-CHO) is typically the most deshielded, appearing as a singlet at the downfield end of the spectrum, usually in the range of δ 9.5-10.5 ppm. The aromatic protons on the benzene (B151609) ring exhibit signals in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the aldehyde group is expected to show a doublet, while the other two aromatic protons would present as a doublet and a doublet of doublets, respectively, due to their coupling with adjacent protons.
The methyl group (-CH₃) attached to the benzene ring will produce a singlet in the upfield region, typically around δ 2.5 ppm. The protons of the piperazine (B1678402) ring give rise to signals that are crucial for confirming the presence of this moiety. The four protons on the carbons adjacent to the nitrogen connected to the aromatic ring (N-CH₂) appear as a triplet, while the four protons on the carbons adjacent to the -NH group appear as another triplet, typically at slightly different chemical shifts due to their distinct electronic environments. The N-H proton of the piperazine ring itself often appears as a broad singlet.
Table 1: Hypothetical ¹H-NMR Data for this compound This data is representative and based on typical chemical shifts for similar structures.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.85 | s | 1H | -CHO |
| 7.70 | d | 1H | Ar-H |
| 6.85 | dd | 1H | Ar-H |
| 6.80 | d | 1H | Ar-H |
| 3.30 | t | 4H | Piperazine-H |
| 3.05 | t | 4H | Piperazine-H |
| 2.50 | s | 3H | Ar-CH₃ |
s: singlet, d: doublet, dd: doublet of doublets, t: triplet, br s: broad singlet
Carbon-13 NMR (¹³C-NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum.
The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically above δ 190 ppm. The aromatic carbons produce a series of signals in the δ 110-160 ppm range. The carbon atom attached to the piperazine nitrogen (C-N) is generally the most deshielded among the aromatic carbons due to the electron-withdrawing effect of the nitrogen. Conversely, the carbons ortho and para to the electron-donating methyl and piperazine groups will be more shielded.
The aliphatic carbons of the piperazine ring will show signals in the upfield region, typically between δ 40-55 ppm. The methyl carbon attached to the aromatic ring will be the most shielded carbon, appearing furthest upfield, generally below δ 20 ppm.
Table 2: Hypothetical ¹³C-NMR Data for this compound This data is representative and based on typical chemical shifts for similar structures.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 192.1 | C=O (Aldehyde) |
| 155.4 | Ar-C |
| 141.2 | Ar-C |
| 135.0 | Ar-C |
| 131.8 | Ar-C |
| 115.3 | Ar-C |
| 113.9 | Ar-C |
| 52.5 | Piperazine-C |
| 45.8 | Piperazine-C |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically separated by two or three bonds). In the spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons, confirming their relative positions on the benzene ring. It would also show correlations between the different sets of protons within the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This technique is invaluable for definitively assigning the carbon signals based on the already assigned proton signals. For example, the singlet at δ 2.50 ppm in the ¹H-NMR would correlate with the carbon signal at δ 18.9 ppm in the ¹³C-NMR, confirming the assignment of the methyl group.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with very high accuracy (typically to four decimal places). This allows for the calculation of the elemental formula of the molecule, providing strong evidence for its identity. For this compound (C₁₂H₁₆N₂O), the expected monoisotopic mass is 204.1263 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the molecular formula.
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
|---|
LC-MS/MS for Coupled Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and for structural elucidation through fragmentation analysis.
In an LC-MS/MS experiment, the parent ion of this compound, selected after separation by LC, is subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the compound. Key fragmentation pathways would likely involve the cleavage of the piperazine ring and the loss of the aldehyde group, providing further confirmation of the molecular structure. nih.gov
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorptions appear as distinct bands in an IR spectrum. For this compound, the key functional groups—aldehyde, aromatic ring, piperazine moiety, and methyl group—give rise to characteristic absorption bands.
The most prominent peak is typically the carbonyl (C=O) stretch of the aldehyde group, which appears as a strong, sharp band around 1700 cm⁻¹. researchgate.netmasterorganicchemistry.com The presence of an aldehyde is further confirmed by C-H stretching vibrations, which are typically observed as a pair of weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹. libretexts.org The aromatic ring produces characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the methyl group and the methylene (B1212753) groups of the piperazine ring are expected in the 3000-2850 cm⁻¹ range. libretexts.org The secondary amine (N-H) within the piperazine ring gives rise to a stretching vibration, typically in the 3500-3300 cm⁻¹ region, and a bending vibration around 1600 cm⁻¹.
Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | ~1700 | Strong, Sharp |
| Aldehyde | C-H Stretch | ~2820 and ~2720 | Weak to Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Piperazine | N-H Stretch | 3500 - 3300 | Medium, Broad |
| Piperazine | C-N Stretch | 1250 - 1020 | Medium |
| Alkyl (Methyl/Methylene) | C-H Stretch | 3000 - 2850 | Medium to Strong |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to IR. It measures the inelastic scattering of monochromatic light from a molecule. While IR spectroscopy is most sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. This makes it an excellent tool for characterizing the carbon skeleton of a molecule.
For this compound, Raman spectroscopy would provide a distinct "molecular fingerprint." Strong signals would be expected for the aromatic ring's C=C stretching and ring-breathing vibrations. The C-C single bonds within the piperazine ring and the methyl C-H symmetric stretches would also be Raman active. The carbonyl (C=O) stretch, while strong in the IR spectrum, would likely appear as a weaker band in the Raman spectrum. The combination of IR and Raman data provides a more complete vibrational profile of the molecule, enhancing the confidence of structural identification.
Advanced Chromatographic Techniques
Chromatography is indispensable for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then passes through a column packed with a non-polar stationary phase (e.g., octadecylsilane, C18). A polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water containing a pH modifier like formic acid or a buffer, is used to elute the compound. nih.gov Because this compound contains a benzaldehyde (B42025) moiety, which is a strong chromophore, detection is readily achieved using an ultraviolet (UV) detector. nih.govresearchgate.net The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 2: Typical RP-HPLC Parameters for Purity Analysis
| Parameter | Condition | Purpose |
| Column | C18 (Octadecyl), 250 x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elutes compounds from the column. |
| Flow Rate | 1.0 mL/min | Ensures reproducible retention times. |
| Detection | UV-Vis Detector at ~254 nm | Quantifies the compound based on UV absorbance. |
| Column Temp. | 30 °C | Maintains consistent separation performance. |
| Injection Vol. | 10 µL | Introduces a precise amount of sample. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While benzaldehyde itself is suitable for GC analysis, the relatively high molecular weight and the presence of the polar piperazine group in this compound may reduce its volatility and lead to poor peak shape. researchgate.net
To overcome this, derivatization may be employed. The secondary amine in the piperazine ring can be acylated or silylated to create a more volatile and thermally stable derivative, making it more amenable to GC analysis. The analysis would typically be performed using a capillary column with a polar stationary phase. researchgate.net A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. The oven temperature would be programmed to start at a lower temperature and gradually increase to ensure the separation of any volatile impurities from the main compound. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.
To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. scielo.org.za Structural analysis of related compounds, such as 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, reveals key structural features that might be expected. researchgate.net For instance, the analysis would confirm the planarity of the benzaldehyde ring and determine the conformation (e.g., chair, boat) of the piperazine ring. It would also reveal intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the crystal lattice. scielo.org.za
Table 3: Structural Parameters Determined by X-ray Crystallography (Illustrative)
| Parameter | Description | Example Information Obtained |
| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C=O, C-N). | Confirms double and single bond character. |
| Bond Angles | The angle formed between three connected atoms (e.g., C-C-C in the ring). | Determines local geometry (e.g., trigonal planar, tetrahedral). |
| Torsional Angles | The dihedral angle between planes defined by four atoms. | Defines the conformation of the piperazine ring and its orientation relative to the benzaldehyde. |
| Crystal System | The symmetry of the unit cell (e.g., orthorhombic, monoclinic). | Describes the overall crystal packing. nih.gov |
| Unit Cell Dimensions | The lengths of the sides and the angles of the fundamental repeating block of the crystal. | Defines the size and shape of the repeating unit. nih.gov |
Q & A
Q. What synthetic routes are available for preparing 2-methyl-4-(piperazin-1-yl)benzaldehyde, and how can reaction yields be optimized?
Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehydes and piperazine derivatives. For example, thiocarbohydrazide derivatives are synthesized by reacting 2-chloro-4-(piperazin-1-yl)benzaldehyde with thiocarbohydrazide under reflux conditions in polar aprotic solvents like DMF . To optimize yields, critical parameters include:
- Stoichiometric ratios : A 1:1.5 molar ratio of aldehyde to amine ensures excess nucleophile for complete conversion.
- Reaction conditions : Reflux under inert atmosphere (e.g., nitrogen) minimizes oxidation byproducts .
- Catalysts : Potassium hydride (KH) can enhance reactivity by deprotonating intermediates .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve bond angles (e.g., C–C–C angles ~118–121°) and confirm spatial arrangement of the piperazine and benzaldehyde moieties .
- FTIR spectroscopy : Identify key functional groups, such as the aldehyde C=O stretch (~1700 cm⁻¹) and N–H bending modes (~1600 cm⁻¹) .
- NMR : Analyze proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm, piperazine protons at δ 2.5–3.5 ppm) .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
Methodological Answer :
- Solvents : Use anhydrous DMF or DMSO for reactions; store in dry THF or dichloromethane to prevent aldehyde oxidation.
- Storage : Keep at –20°C under nitrogen in amber vials to avoid photodegradation and moisture absorption .
Advanced Research Questions
Q. How does the piperazine substituent influence the electronic properties of the benzaldehyde core?
Methodological Answer : The piperazine group acts as an electron-donating substituent via resonance, altering the benzaldehyde's reactivity:
- Hammett analysis : Measure substituent effects on reaction rates (e.g., σₚ values for piperazine derivatives).
- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Spectroscopic shifts : Compare UV-Vis λₘₐₓ shifts in substituted vs. unsubstituted benzaldehydes to quantify electronic effects .
Q. What strategies can resolve contradictions in reported rotational barriers for the aldehyde group?
Methodological Answer : Discrepancies in rotational barriers (e.g., theoretical vs. experimental values) arise from conformational flexibility and measurement techniques. Address this by:
- High-resolution FTIR : Analyze far-infrared torsional modes (e.g., –CHO torsion at ~100 cm⁻¹) under controlled temperature/pressure .
- Dynamic NMR : Monitor coalescence temperatures for aldehyde proton splitting to estimate activation energies .
- Computational validation : Use MP2 or CCSD(T) methods to refine torsional potential energy surfaces .
Q. How can structural analogs of this compound be designed for receptor-binding studies?
Methodological Answer :
- Scaffold modification : Introduce substituents at the 2-methyl position (e.g., halogens, methoxy) to modulate steric/electronic profiles .
- Bioisosteric replacement : Replace the piperazine ring with morpholine or thiomorpholine to assess binding affinity changes in receptors like dopamine or serotonin .
- Docking simulations : Use AutoDock or Schrödinger Suite to predict interactions with target proteins (e.g., GPCRs) .
Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under ambient conditions .
- Solid-state stability : Perform PXRD to detect polymorphic transitions under thermal stress .
Data Contradiction Analysis
Q. How can conflicting data on piperazine ring conformation in related compounds be reconciled?
Methodological Answer : Conflicting reports on chair vs. boat conformations may arise from crystallographic vs. solution-state data. Address this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
